4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid
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Overview
Description
4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of sulfonamides This compound features a benzenesulfonamide group attached to a benzoic acid moiety, with additional butoxy and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The initial step involves the nitration of 4-butoxybenzoic acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Alkylation: The final step involves the alkylation of the sulfonamide with isopropyl bromide to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: for the nitration and reduction steps.
High-pressure hydrogenation reactors: for the reduction of the nitro group.
Sulfonation reactors: equipped with efficient cooling systems to manage the exothermic nature of the sulfonation reaction.
Chemical Reactions Analysis
Types of Reactions
4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzoic acid: Lacks the sulfonamide and isopropyl groups.
4-Isopropylbenzoic acid: Lacks the sulfonamide and butoxy groups.
Benzenesulfonamide: Lacks the benzoic acid moiety and substituents.
Uniqueness
4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and benzoic acid moieties allows for diverse applications in various fields.
Properties
IUPAC Name |
4-[(4-butoxy-3-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-4-5-12-26-19-11-10-17(13-18(19)14(2)3)27(24,25)21-16-8-6-15(7-9-16)20(22)23/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICSYARPOYPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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